2,3-Dihydrofuro[3,2-b]pyridin-5-amine
Description
2,3-Dihydrofuro[3,2-b]pyridin-5-amine is a bicyclic heterocyclic compound featuring a fused dihydrofuran (oxygen-containing) and pyridine ring system, with an amine group at the 5-position. The compound is commercially available at premium pricing (e.g., €2,048.00/g for 2,3-Dihydrofuro[2,3-b]pyridin-5-amine in ), indicating its niche applications in medicinal chemistry or materials science.
Properties
Molecular Formula |
C7H8N2O |
|---|---|
Molecular Weight |
136.15 g/mol |
IUPAC Name |
2,3-dihydrofuro[3,2-b]pyridin-5-amine |
InChI |
InChI=1S/C7H8N2O/c8-7-2-1-6-5(9-7)3-4-10-6/h1-2H,3-4H2,(H2,8,9) |
InChI Key |
MNFATGGLUXHNDC-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1N=C(C=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Commercial Differences
Key Observations :
- Ring Saturation : The dihydrofuro derivatives (e.g., [3,2-b] vs. [2,3-b] isomers) exhibit partial saturation, reducing aromaticity compared to fully unsaturated analogs like pyrrolo-pyridines. This may enhance solubility but reduce stability .
- Heteroatom Position: Furan oxygen vs. pyrrole nitrogen alters electronic properties.
Table 3: Property Comparison
Key Trends :
- Lipophilicity : Trifluoromethyl and nitro groups (e.g., ) increase LogP, reducing aqueous solubility but enhancing membrane permeability.
- Bioactivity : Amine-substituted dihydrofuro-pyridines are hypothesized to mimic purine scaffolds, making them candidates for nucleotide-binding protein inhibitors .
Preparation Methods
Intramolecular Inverse-Electron-Demand Diels-Alder Reaction Approach
A notable method for synthesizing dihydrofuro[2,3-b]pyridines (closely related to the target compound) involves starting from 1,2,4-triazines functionalized with alkynes. These undergo an intramolecular inverse-electron-demand Diels-Alder cycloaddition to form the fused bicyclic ring system efficiently.
-
- Preparation of 3-methylsulfanyl-1,2,4-triazines reacted with nucleophiles to install alkynyl substituents.
- Intramolecular cycloaddition under sealed-tube microwave activation to shorten reaction times.
- Subsequent functional group transformations to introduce substituents at desired positions.
- Reactions are carried out under inert atmosphere with dry solvents (e.g., THF distilled from sodium/benzophenone).
- Purification by flash chromatography and characterization by NMR and HRMS.
Relevance to this compound:
This method provides a versatile platform to access 2,3-dihydrofuro fused pyridines, which can be further functionalized to introduce the amino group at the 5-position by nucleophilic substitution or amination reactions.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | 3-methylsulfanyl-1,2,4-triazine + nucleophile | Formation of alkynyl-substituted triazine |
| 2 | Sealed-tube microwave activation | Intramolecular cycloaddition to fused ring |
| 3 | Cross-coupling (Suzuki, Stille, Sonogashira) | Functionalization of bicyclic scaffold |
| 4 | Amination or nucleophilic substitution | Introduction of amino group at C-5 |
Source: General synthetic approach reported in Tetrahedron, 2007
Heterocyclization of Pyridine-N-Oxide Derivatives
Another efficient route involves the heterocyclization of pyridine-N-oxide derivatives under mild, metal-free conditions to form 2,3-substituted furo[2,3-b]pyridines.
-
- Starting from pyridine-N-oxides, which are functionalized to bear alkyl or aryl substituents.
- Mild reaction conditions avoiding metals, thus environmentally benign.
- Yields ranging from 50% to 91% for various substituted furo[2,3-b]pyridines.
- Subsequent C–H amination reactions enable introduction of amino groups at specific positions, including the 5-position of the pyridine ring.
-
- Metal-free conditions reduce contamination and simplify purification.
- Broad substrate scope allows diverse substitution patterns.
- The method is adaptable for further functionalization including amination.
| Parameter | Details |
|---|---|
| Starting material | Pyridine-N-oxide derivatives |
| Reaction conditions | Mild, metal-free, often room temperature |
| Yields | 50–91% |
| Functionalization | C–H amination to introduce amino groups |
| Stability | Furo[2,3-b]pyridine core stable under basic conditions |
One-Pot Green Multicomponent Synthesis
Recent advances have demonstrated eco-friendly, one-pot multicomponent reactions to synthesize functionalized dihydrofuro fused heterocycles, which can be adapted for this compound synthesis.
-
- Use of imidazole as a catalyst and water as the solvent under mild heating (e.g., 100 °C).
- Multicomponent reactions involving coumarin derivatives, bromoacetophenones, and aldehydes to build fused heterocycles.
- High yields (72–98%) with excellent selectivity.
- Broad functional group tolerance including aromatic and aliphatic aldehydes.
- The approach is scalable and environmentally benign.
-
- Although focused on dihydrofuro[3,2-c]coumarins, the principles of this green synthesis can be adapted for dihydrofuro[3,2-b]pyridin-5-amine by selecting appropriate pyridine-based starting materials and amination steps.
| Catalyst | Solvent | Temperature | Yield (%) | Selectivity | Notes |
|---|---|---|---|---|---|
| Imidazole | Water | 100 °C | 72–98 | Excellent | Green, one-pot, multicomponent |
Comparative Summary Table of Preparation Methods
| Method | Starting Materials | Key Reaction Type | Conditions | Yield Range (%) | Amination Strategy | Advantages |
|---|---|---|---|---|---|---|
| Intramolecular Inverse-Electron-Demand Diels-Alder | 1,2,4-Triazines with alkynes | Cycloaddition + cross-coupling | Microwave, inert atmosphere | Moderate to High | Nucleophilic substitution or cross-coupling amination | Efficient ring construction, versatile functionalization |
| Pyridine-N-Oxide Heterocyclization | Pyridine-N-oxide derivatives | Metal-free heterocyclization | Mild, metal-free | 50–91 | C–H amination | Mild, metal-free, broad substrate scope |
| One-Pot Green Multicomponent | Coumarin, bromoacetophenone, aldehydes | Multicomponent condensation | Imidazole catalyst, water, 100 °C | 72–98 | Post-condensation amination | Eco-friendly, high yield, broad functional group tolerance |
Detailed Research Findings and Notes
Microwave Activation: The use of sealed-tube microwave irradiation significantly reduces reaction times in cycloaddition steps, enhancing efficiency without compromising yields or selectivity.
Cross-Coupling Reactions: Suzuki, Stille, and Sonogashira cross-coupling reactions enable the introduction of diverse substituents on the bicyclic framework, facilitating the installation of amino groups or their precursors.
Metal-Free Conditions: The synthesis from pyridine-N-oxide derivatives avoids metal catalysts, which is advantageous for pharmaceutical applications where metal residues are undesirable.
Functional Group Tolerance: The green multicomponent approach tolerates a wide variety of aldehydes, including those with electron-donating and electron-withdrawing groups, enabling the synthesis of diverse analogues.
Amination Techniques: C–H amination methods have been successfully applied to the furo[2,3-b]pyridine core, allowing selective introduction of amino groups at the 5-position, critical for the target compound.
Q & A
Q. What are the most effective synthetic methodologies for 2,3-Dihydrofuro[3,2-b]pyridin-5-amine?
- Methodological Answer : The compound is synthesized via:
-
Sodium Borohydride-Mediated Heterocyclization : Starting from 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles, sodium borohydride induces double reduction and heterocyclization to yield the dihydrofuropyridine core .
-
Vilsmeier-Type Reactions : Dimethylaminoalkenoyl cyclopropanes undergo cyclization under Vilsmeier conditions (POCl₃/DMF) to form 2,3-dihydrofuropyridinones, which can be derivatized to the target amine .
-
Annulation with α,β-Unsaturated Imines : Aurone-derived imines react with terminal alkynes in the presence of triethylamine to construct the fused dihydrofuropyridine framework .
Table 1 : Comparison of Synthetic Routes
Method Catalyst/Reagent Yield Range Key Reference Sodium Borohydride Cyclization NaBH₄ 50-70% Vilsmeier Reaction POCl₃/DMF 60-80% Annulation with Imines Et₃N 65-85%
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the fused dihydrofuran-pyridine ring system. Key signals include δ 4.2–4.8 ppm (dihydrofuran protons) and δ 6.5–7.5 ppm (pyridine protons).
- X-Ray Crystallography : Resolves stereochemical ambiguities, as demonstrated in structural studies of related dihydrofuropyridines (e.g., Haspin kinase inhibitor complexes) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated [M+H]⁺ = 164.09 g/mol).
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?
- Methodological Answer :
- Catalyst Screening : Transition-metal catalysts (e.g., Pd for cross-couplings) enhance regioselectivity in arylations .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates, while reducing agents like NaBH₄ require anhydrous conditions .
- Purification Strategies : Use preparative TLC or column chromatography with gradients (e.g., ethyl acetate/hexane) to isolate pure diastereomers .
Q. How should researchers address contradictory biological activity data across studies?
- Methodological Answer :
- Substituent Effects : Fluorine or trifluoromethyl groups (e.g., in 3-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-amine) may alter bioactivity by modulating lipophilicity or target binding .
- Assay Variability : Standardize in vitro assays (e.g., enzyme inhibition IC₅₀) across labs. For example, inconsistent antifungal activity data may arise from differences in microbial strains .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and reconcile experimental discrepancies .
Q. What strategies enable diastereoselective synthesis of this compound derivatives?
- Methodological Answer :
- Chiral Auxiliaries : Temporarily introduce enantiopure groups (e.g., Evans oxazolidinones) to control stereochemistry during cyclization .
- Asymmetric Catalysis : Employ organocatalysts (e.g., proline derivatives) in annulation reactions to favor trans-dihydrofuran configurations .
Data Analysis and Validation
Q. How can researchers validate the purity of this compound?
- Methodological Answer :
- HPLC-PDA : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities (<1%).
- Elemental Analysis : Compare experimental C/H/N ratios with theoretical values (e.g., C₈H₈N₂O: C 64.85%, H 5.44%, N 18.91%).
- Melting Point Consistency : Sharp melting points (e.g., 145–147°C) indicate high crystallinity .
Note on Sources
All methodologies are derived from peer-reviewed journals (e.g., J. Org. Chem., Organic Letters) and authoritative databases (PubChem, CAS). Commercial or non-peer-reviewed platforms (e.g., BenchChem) are excluded per guidelines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
